molecular formula C10H13NO2 B1597929 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol CAS No. 1011-42-3

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Cat. No. B1597929
CAS RN: 1011-42-3
M. Wt: 179.22 g/mol
InChI Key: QWWUCLLPHZUUDS-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, also known as MIQ, is a naturally occurring alkaloid found in various plant species. MIQ has been studied for its potential pharmacological properties, including its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent.

Scientific Research Applications

1. Chemical Structure and Properties

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is an alkaloid isolated from Hammada scoparia leaves. It is characterized by NMR spectroscopy and X-ray crystallographic techniques. Its structure includes an intermolecular O—H⋯N hydrogen bond, which is significant in its chemical properties (Jarraya et al., 2008).

2. Pharmacological Significance

This compound is part of a series of analogues synthesized and evaluated for affinity at dopamine D1, D2, and D3 receptors. These compounds generally show a strong affinity for D3 receptors with very good D3R selectivity. Their molecular orientation in the binding pocket of D3 receptors and the presence of multiple hydrogen bonds contribute to their pharmacological activities (Gadhiya et al., 2018).

3. Synthetic Applications

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is useful in synthesizing enantiopure carboxylic acid derivatives, which are important in the synthesis of modulators of nuclear receptors, including liver X receptor. This synthesis involves dynamic kinetic hydrolysis, showcasing its role in producing complex organic molecules (Forró et al., 2016).

4. In Vivo Impact

Research on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, which include 6-methoxy derivatives, shows their transient effect on locomotor activity in mice. These compounds have been found in the brain and may play a physiological role, indicating potential neurobiological implications (Nakagawa et al., 1996).

5. Anti-HIV Potential

1-Aryl-6,7-dihydroxy(methoxy)-1,2,3,4-tetrahydroisoquinolines, including variants of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, have been synthesized and demonstrated potent anti-HIV activities in vitro. These compounds exhibit selective inhibition of HIV with low cytotoxicity, suggesting their potential in HIV treatment (Cheng et al., 2008).

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-5,11-12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWUCLLPHZUUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372881
Record name 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

CAS RN

1011-42-3
Record name 1,2,3,4-Tetrahydro-6-methoxy-7-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
S Gadhiya, P Cordone, RK Pal… - ACS Medicinal …, 2018 - ACS Publications
A series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine “head” group of a classical D3 antagonist core structure were synthesized and …
Number of citations: 14 pubs.acs.org
P Cordone, HK Namballa, B Muniz, RK Pal… - Bioorganic & medicinal …, 2021 - Elsevier
The effect of rigidification of the n-butyl linker region of tetrahydroisoquinoline-containing D 3 R ligands via inclusion of an o-xylenyl motif was examined in this study. Generally, …
Number of citations: 2 www.sciencedirect.com
T Kametani, K Wakisaka, K Fukumoto - Yakugaku Zasshi: Journal of …, 1965 - europepmc.org
[Papaverine and related compounds. XV. A synthesis of 1-benzyl-2-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (Studies on the syntheses of heterocyclic compounds. CXXIV)]. - Abstract - Europe PMC …
Number of citations: 8 europepmc.org
T Kametani, M Shio, K Fukumoto - Yakugaku Zasshi: Journal of the …, 1965 - europepmc.org
[Papaverine and related compounds. XVI. A synthesis of 1-phenyl-2-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu …
Number of citations: 1 europepmc.org
RM Jarraya, A Bouaziz, B Hamdi, A Salah… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound (systematic name: 1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol), C12H17NO2, is a major alkaloid isolated from Hammada scoparia leaves. It belongs …
Number of citations: 22 scripts.iucr.org
JE Jakobsson, E Gourni, S Khanapur, B Brito… - ACS …, 2019 - ACS Publications
The NR2B subunit of the N-methyl-d-aspartate (NMDA) receptor has been implicated in controlling synaptic plasticity, memory, and learning. Herein, we describe an 11 C-labeled PET …
Number of citations: 5 pubs.acs.org
RM Jarraya, A Bouaziz, B Hamdi, AB Salahb… - academia.edu
The title compound (systematic name: 1, 2-dimethyl-6-methoxy-1, 2, 3, 4-tetrahydroisoquinolin-7-ol), C12H17NO2, is a major alkaloid isolated from Hammada scoparia leaves. It …
Number of citations: 2 www.academia.edu
SY Lee, LW Hsin, MJ Su, CC ChangChien… - Pharmacological …, 2019 - Elsevier
Background Sepsis initiates an inflammatory response that causes widespread injury, and candidates for related myocardial depressant factors include cytokines and nitric oxide (NO). …
Number of citations: 6 www.sciencedirect.com
SM Barolo, X Teng, GD Cuny… - The Journal of Organic …, 2006 - ACS Publications
The photostimulated intramolecular ortho-arylation reactions of bromoarenes linked with pendant phenoxy containing N-substituted tetrahydroisoquinolines in liquid ammonia afforded …
Number of citations: 61 pubs.acs.org
DI Osmakov, SG Koshelev, YA Andreev… - British Journal of …, 2018 - Wiley Online Library
Background and Purpose Acid‐sensing ion channels (ASICs) play an important role in synaptic plasticity and learning, as well as in nociception and mechanosensation. ASICs are …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com

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